1-[4-AMINO-2-(3-FLUOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE
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Overview
Description
1-[4-Amino-2-(3-fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone is a complex organic compound that features a thiazole ring, an amino group, and a fluorinated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-amino-2-(3-fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction. The amino group and the fluorinated aniline are introduced through nucleophilic substitution reactions. The final step often involves the acetylation of the thiazole ring to form the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Catalysts and solvents are selected to facilitate the reactions and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-Amino-2-(3-fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-[4-Amino-2-(3-fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[4-amino-2-(3-fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets. The thiazole ring and the fluorinated aniline moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of the target compound.
2-Fluoroaniline: Another fluorinated aniline with similar properties.
4-(Trifluoromethyl)aniline: A related compound with a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
1-[4-Amino-2-(3-fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone is unique due to the combination of its thiazole ring, amino group, and fluorinated aniline moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-[4-amino-2-(3-fluoroanilino)-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-6(16)9-10(13)15-11(17-9)14-8-4-2-3-7(12)5-8/h2-5H,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXJGMMSTVSSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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